5-Iminodaunorubicin Is 4 to 5 Times Less Cardiotoxic Than Doxorubicin by In Vivo ECG QαT Prolongation Measurement
5-Iminodaunorubicin demonstrates quantitatively reduced cardiotoxicity relative to doxorubicin in a direct head-to-head in vivo rat study using electrocardiographic QαT interval prolongation as the primary cardiotoxicity marker. 5-ID was noncardiotoxic (below threshold) at 1 mg/kg over 35 treatments, whereas doxorubicin produced measurable cardiotoxicity after only 20 treatments at the same dose [1]. At high (16 mg/kg) and medium (4 mg/kg) dose levels, 5-ID was calculated to be approximately 4 to 5 times less cardiotoxic than doxorubicin based on QαT prolongation [1]. Importantly, QαT prolongation was fully reversible upon treatment cessation with 5-ID but irreversible with doxorubicin [1].
| Evidence Dimension | Cardiotoxicity (ECG QαT interval prolongation) |
|---|---|
| Target Compound Data | 5-ID: Noncardiotoxic at 1 mg/kg over 35 treatments; 4-5× less cardiotoxic at 4-16 mg/kg |
| Comparator Or Baseline | Doxorubicin (DXR): Cardiotoxic at 1 mg/kg after 20 treatments; baseline for fold reduction calculation |
| Quantified Difference | 4-5× reduction in cardiotoxicity; reversible vs. irreversible QαT prolongation |
| Conditions | In vivo rat model; multiple dose regimen; ECG with signal-averaging |
Why This Matters
This quantifiable reduction in cardiotoxicity enables experimental designs requiring higher cumulative anthracycline exposure without the confounding cardiac toxicity that limits doxorubicin use in preclinical models.
- [1] Jensen RA, Acton EM, Peters JH. Electrocardiographic and transmembrane potential effects of 5-iminodaunorubicin in the rat. Cancer Res. 1984;44(9):4030-4039. View Source
